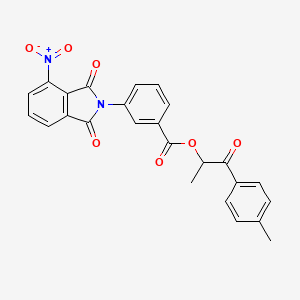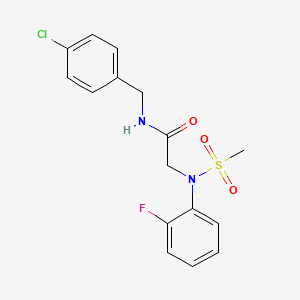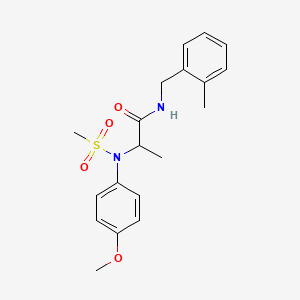![molecular formula C24H25N3O4S B3933174 4-({N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3933174.png)
4-({N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide
説明
4-({N-(2,5-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide, commonly known as DMSO-PGB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry. This compound is a potent inhibitor of the protein-protein interaction between BRD4 and acetylated histones, which is a critical step in the development of cancer.
科学的研究の応用
DMSO-PGB has shown promising results in preclinical studies as a potential anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including acute myeloid leukemia, multiple myeloma, and breast cancer. Moreover, DMSO-PGB has also been found to sensitize cancer cells to chemotherapy and radiation therapy. In addition to its anticancer properties, DMSO-PGB has also been investigated for its potential use in treating inflammatory diseases, such as rheumatoid arthritis.
作用機序
DMSO-PGB is a potent inhibitor of the protein-protein interaction between BRD4 and acetylated histones. BRD4 is a bromodomain-containing protein that plays a critical role in the regulation of gene expression. It binds to acetylated histones and recruits transcriptional co-activators to activate gene expression. DMSO-PGB binds to the bromodomain of BRD4 and prevents its interaction with acetylated histones, thereby inhibiting gene expression.
Biochemical and Physiological Effects:
DMSO-PGB has been shown to induce cell cycle arrest and apoptosis in cancer cells. It also inhibits the migration and invasion of cancer cells. In addition, DMSO-PGB has been found to reduce the production of inflammatory cytokines, such as TNF-α and IL-6, in macrophages. These effects are attributed to the inhibition of BRD4-mediated gene expression.
実験室実験の利点と制限
DMSO-PGB is a potent and selective inhibitor of BRD4, which makes it a valuable tool for studying the role of BRD4 in cancer and other diseases. However, like any other chemical compound, DMSO-PGB has its limitations. It has poor solubility in water and requires the use of DMSO as a solvent, which can affect the results of some experiments. Moreover, the compound has not been tested in clinical trials, and its safety and efficacy in humans are not yet known.
将来の方向性
There are several future directions for the research on DMSO-PGB. One of the most promising directions is the development of DMSO-PGB analogs with improved pharmacological properties, such as better solubility and bioavailability. Another direction is the investigation of the combination of DMSO-PGB with other anticancer agents to enhance its efficacy. Moreover, the role of BRD4 in other diseases, such as cardiovascular diseases and neurological disorders, can also be explored using DMSO-PGB as a tool. Finally, the safety and efficacy of DMSO-PGB in clinical trials need to be evaluated to determine its potential as a therapeutic agent.
In conclusion, DMSO-PGB is a synthetic compound that has shown promising results as a potential anticancer agent and anti-inflammatory agent. Its mechanism of action involves the inhibition of the protein-protein interaction between BRD4 and acetylated histones. Although DMSO-PGB has its limitations, it is a valuable tool for studying the role of BRD4 in cancer and other diseases. There are several future directions for the research on DMSO-PGB, including the development of analogs with improved pharmacological properties, investigation of combination therapy, and evaluation of its safety and efficacy in clinical trials.
特性
IUPAC Name |
4-[[2-(2,5-dimethyl-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O4S/c1-16-5-12-21(13-6-16)32(30,31)27(22-14-17(2)4-7-18(22)3)15-23(28)26-20-10-8-19(9-11-20)24(25)29/h4-14H,15H2,1-3H3,(H2,25,29)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXNYLKOIDVOKOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)C(=O)N)C3=C(C=CC(=C3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 2-cyclohexyl-3-oxo-3-[(tetrahydro-2-furanylmethyl)amino]propanoate](/img/structure/B3933093.png)
![N-[3-(dimethylamino)propyl]-N,3,5-trimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B3933111.png)

![4-[(4-benzyl-1-piperidinyl)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B3933123.png)
![(3,4-dichlorophenyl)[2-(4-morpholinyl)-5-nitrophenyl]methanone](/img/structure/B3933125.png)
![4-ethoxy-3-nitro-N-{[(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}benzamide](/img/structure/B3933132.png)
![(4-methoxyphenyl)[5-nitro-2-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933153.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-methylbenzamide](/img/structure/B3933157.png)
![N~2~-(4-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-(tetrahydro-2-furanylmethyl)glycinamide](/img/structure/B3933158.png)
![2-[4-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B3933173.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-3-nitrobenzamide](/img/structure/B3933179.png)


![9-(4-fluorobenzyl)-2,9-dihydro-3H-imidazo[1,2-a]benzimidazole hydrochloride](/img/structure/B3933198.png)